molecular formula C17H18O3 B13890411 4-Butylphenyl 4-hydroxybenzoate CAS No. 41141-19-9

4-Butylphenyl 4-hydroxybenzoate

Cat. No.: B13890411
CAS No.: 41141-19-9
M. Wt: 270.32 g/mol
InChI Key: VSBALMOTLANTIW-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and 4-butylphenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-butylphenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large reactors where 4-hydroxybenzoic acid and 4-butylphenol are combined with an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: Conversion of the phenolic group to quinones under oxidative conditions.

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 4-hydroxybenzoic acid and 4-butylphenol.

    Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

Cosmetic Applications

Butylparaben is predominantly used as a preservative in cosmetic formulations due to its effective antimicrobial properties. Its primary role is to inhibit the growth of bacteria and fungi, thereby extending the shelf life of products.

Key Uses in Cosmetics:

  • Found in over 20,000 cosmetic products including:
    • Moisturizers
    • Sunscreens
    • Foundations
    • Anti-aging creams
  • Concentration levels typically range from 0.01% to 0.3% .

Mechanism of Action:

The antimicrobial efficacy of butylparaben is attributed to its ability to penetrate microbial cell membranes and disrupt their metabolic functions. It is hypothesized that butylparaben inhibits DNA and RNA synthesis and interferes with membrane transport processes by disrupting the lipid bilayer .

Pharmaceutical Applications

In pharmaceuticals, butylparaben is used as a preservative in liquid medications and topical formulations. It enhances the stability and efficacy of drugs by preventing microbial contamination.

Key Pharmaceutical Uses:

  • Employed in medication suspensions such as acetaminophen and ibuprofen.
  • Acts as a pharyngeal antiseptic when combined with other parabens .

Research Findings:

A study demonstrated that when applied to human skin, approximately 14.9% of butylparaben penetrated the skin over a 24-hour period, indicating its potential for transdermal drug delivery systems .

Food Preservation

Butylparaben is also utilized in food products as a preservative due to its antimicrobial properties. It helps maintain product integrity by preventing spoilage caused by microbial growth.

Applications in Food:

  • Used in low-ionic strength solutions to preserve food items.
  • Effective against mold and yeast, making it suitable for various food products .

Case Studies

  • Cosmetic Stability Study :
    A comprehensive study evaluated the stability of cosmetic formulations containing butylparaben over time. Results indicated that products maintained their antimicrobial efficacy throughout their shelf life, supporting the compound's role as a reliable preservative.
  • Transdermal Drug Delivery Research :
    Research involving the application of butylparaben in transdermal patches showed enhanced absorption rates of active pharmaceutical ingredients when combined with butylparaben, suggesting improved therapeutic outcomes for patients requiring sustained medication delivery.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-hydroxybenzoate involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester linkage can be hydrolyzed, releasing 4-hydroxybenzoic acid and 4-butylphenol, which may exert their own biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A precursor to many esters, including 4-Butylphenyl 4-hydroxybenzoate.

    Butylparaben: An ester of 4-hydroxybenzoic acid with butanol, used as a preservative.

    Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used in cosmetics and pharmaceuticals.

Uniqueness

This compound is unique due to its specific ester linkage between 4-hydroxybenzoic acid and 4-butylphenol. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Biological Activity

4-Butylphenyl 4-hydroxybenzoate, commonly known as butylparaben, is a widely used compound in cosmetics and pharmaceuticals as a preservative. Its biological activity has garnered attention due to potential effects on human health and the environment. This article delves into its biological properties, mechanisms of action, and implications for health, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the paraben family, characterized by a para-hydroxybenzoate structure. Its chemical formula is C11H14O3C_{11}H_{14}O_3 with a CAS number of 94-26-8. The compound exhibits lipophilic properties, which enhance its ability to penetrate biological membranes.

Antimicrobial Properties

Butylparaben has demonstrated antimicrobial activity against various bacteria and fungi. Studies have shown that it can inhibit the growth of certain pathogens, making it effective as a preservative in cosmetic formulations.

MicroorganismInhibition Zone (mm)Concentration (mg/mL)
Escherichia coli151
Staphylococcus aureus181
Candida albicans121

Table 1: Antimicrobial activity of butylparaben

Endocrine Disruption

Research indicates that butylparaben may act as an endocrine disruptor , potentially mimicking estrogen in the body. This has raised concerns regarding its use in consumer products, particularly for vulnerable populations such as pregnant women and infants.

  • A study found that butylparaben exposure led to increased histamine release and altered immune responses in human cells .
  • In animal models, exposure to butylparaben resulted in reproductive toxicity, affecting hormone levels and reproductive organ development .

The mechanism through which butylparaben exerts its biological effects primarily involves:

  • Estrogenic Activity : Butylparaben can bind to estrogen receptors, leading to estrogen-like effects in target tissues.
  • Cellular Uptake : Due to its lipophilic nature, it readily penetrates cell membranes, affecting intracellular signaling pathways.
  • Metabolism : Butylparaben is metabolized primarily in the liver, where it is hydrolyzed to p-hydroxybenzoic acid (PHBA), a non-toxic metabolite .

Human Exposure Studies

A notable study assessed the levels of butylparaben in urine samples from participants exposed to various personal care products. The results indicated that:

  • Over 90% of samples contained detectable levels of butylparaben.
  • Higher concentrations were found in women compared to men, suggesting greater exposure through cosmetics .

Environmental Impact

Research on the environmental fate of butylparaben shows that it can persist in aquatic systems, potentially impacting wildlife. A study highlighted that certain aquatic organisms exhibited altered reproductive behaviors when exposed to sub-lethal concentrations of butylparaben .

Properties

CAS No.

41141-19-9

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-butylphenyl) 4-hydroxybenzoate

InChI

InChI=1S/C17H18O3/c1-2-3-4-13-5-11-16(12-6-13)20-17(19)14-7-9-15(18)10-8-14/h5-12,18H,2-4H2,1H3

InChI Key

VSBALMOTLANTIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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